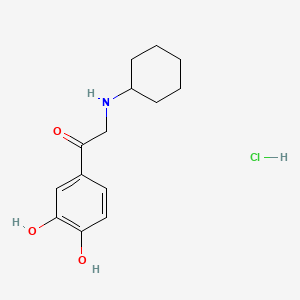![molecular formula C21H27N3O2 B5200930 6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole, also known as SB-271046, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of serotonin 5-HT6 receptors, which are involved in the regulation of mood, cognition, and memory. As such, this compound has been investigated as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole acts by selectively blocking the activity of serotonin 5-HT6 receptors. This results in increased levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in learning and memory. By blocking 5-HT6 receptors, this compound may improve cognitive function and memory in individuals with cognitive disorders.
Biochemical and Physiological Effects
In animal studies, this compound has been shown to improve cognitive function and memory in rats and mice. It has also been shown to increase levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in learning and memory. However, the effects of this compound on human subjects have not yet been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole is its selectivity for serotonin 5-HT6 receptors, which allows for more targeted investigations into the role of these receptors in cognitive function and memory. However, limitations of this compound include its potential toxicity and the lack of extensive human studies.
Orientations Futures
There are several potential future directions for research involving 6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole. These include:
1. Investigating the effects of this compound on cognitive function and memory in human subjects
2. Examining the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia
3. Studying the mechanisms by which this compound affects neurotransmitter levels in the brain
4. Investigating the potential side effects and toxicity of this compound
5. Developing more selective and potent 5-HT6 receptor antagonists with fewer side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential applications in the field of neuroscience. Its selective antagonism of serotonin 5-HT6 receptors makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. While more research is needed to fully understand the effects and limitations of this compound, it represents a promising avenue for future investigations into the role of serotonin receptors in cognitive function and memory.
Méthodes De Synthèse
6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole can be synthesized through a multistep process involving the reaction of 2-amino-4-cyclohexylphenol with cyclopropylamine, followed by cyclization with phosgene. The resulting compound is then reacted with piperazine to form the final product.
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-21(24-12-10-23(11-13-24)17-4-2-1-3-5-17)16-8-9-18-19(14-16)26-20(22-18)15-6-7-15/h8-9,14-15,17H,1-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTHOXMMYJLODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)


![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)

![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)

![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)

